Cas no 921804-15-1 (4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

4-Bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a synthetic organic compound featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethyl linker to a 4-bromobenzamide moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of biologically active molecules. The presence of bromine and fluorine substituents enhances its reactivity for further functionalization, while the pyridazinone scaffold may contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies or as a precursor in medicinal chemistry applications. The compound's purity and stability are critical for reproducible experimental outcomes.
4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide structure
921804-15-1 structure
Product name:4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
CAS No:921804-15-1
MF:C19H15BrFN3O2
MW:416.243706941605
CID:6492433

4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
    • Benzamide, 4-bromo-N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-
    • Inchi: 1S/C19H15BrFN3O2/c20-15-5-1-14(2-6-15)19(26)22-11-12-24-18(25)10-9-17(23-24)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,26)
    • InChI Key: VWFXGYSUYGCNFY-UHFFFAOYSA-N
    • SMILES: C(NCCN1N=C(C2=CC=C(F)C=C2)C=CC1=O)(=O)C1=CC=C(Br)C=C1

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Predicted)
  • pka: 13.84±0.46(Predicted)

4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2236-0233-1mg
4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921804-15-1 90%+
1mg
$54.0 2023-05-16

Additional information on 4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide

Comprehensive Overview of 4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 921804-15-1)

4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 921804-15-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The presence of both bromo and fluorophenyl groups in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for pyridazine-based compounds has surged, driven by their potential in drug discovery and development. Researchers are particularly interested in 4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide due to its ability to interact with various biological targets. Its CAS No. 921804-15-1 is frequently searched in scientific databases, reflecting its growing importance in medicinal chemistry. The compound's molecular weight and solubility characteristics are also critical factors that influence its applicability in laboratory settings.

One of the most discussed topics in the context of 4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide is its potential role in addressing neurodegenerative diseases. Recent studies have explored its interaction with enzymes and receptors associated with conditions like Alzheimer's and Parkinson's disease. This aligns with the broader trend of targeting small molecule inhibitors for therapeutic interventions. Additionally, the compound's fluorophenyl moiety is often highlighted for its ability to enhance metabolic stability, a key consideration in drug design.

The synthesis of 4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide involves multi-step organic reactions, including amide coupling and pyridazine ring formation. These processes are meticulously optimized to ensure high yield and purity, which are essential for research and industrial applications. The compound's spectroscopic data, such as NMR and mass spectrometry profiles, are well-documented, aiding in its identification and characterization.

Another area of interest is the compound's potential in cancer research. Preliminary studies suggest that 4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide may exhibit inhibitory effects on certain kinases involved in tumor growth. This has led to increased searches for kinase inhibitors and anticancer agents in academic and pharmaceutical circles. The compound's structure-activity relationship (SAR) is a focal point for researchers aiming to optimize its efficacy and selectivity.

From a commercial perspective, CAS No. 921804-15-1 is listed in several chemical catalogs, with suppliers emphasizing its high purity and research-grade quality. The compound's storage conditions and handling precautions are also critical, as they ensure its stability and longevity. Given the rising interest in custom synthesis and contract research, 4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide is increasingly being offered as a bespoke solution for specialized projects.

In conclusion, 4-bromo-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 921804-15-1) represents a promising candidate in the realm of medicinal chemistry and drug development. Its unique structural features, coupled with its potential therapeutic applications, make it a subject of ongoing research and innovation. As the scientific community continues to explore its capabilities, this compound is likely to remain a key player in the advancement of small molecule therapeutics.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd